molecular formula C18H18FN5O3S B12144914 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B12144914
M. Wt: 403.4 g/mol
InChI Key: SGKVOIJKXWGKMM-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by a 4-fluorophenyl substituent on the triazole ring and a 3,4-dimethoxyphenyl group attached to the acetamide moiety. Its molecular formula is C19H19FN5O3S, with an average molecular mass of 417.46 g/mol (calculated from and ).

Properties

Molecular Formula

C18H18FN5O3S

Molecular Weight

403.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H18FN5O3S/c1-26-14-8-7-13(9-15(14)27-2)21-16(25)10-28-18-23-22-17(24(18)20)11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

SGKVOIJKXWGKMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The 1,2,4-triazole ring is synthesized via cyclocondensation of thiourea derivatives with hydrazine hydrate. For example, 4-fluorophenyl-substituted thiourea reacts with hydrazine at 80°C for 6–8 hours in ethanol, yielding 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

Reaction Conditions

ParameterValue
Temperature80°C
SolventEthanol
Reaction Time6–8 hours
Yield70–75%

Characterization Data

  • IR (KBr): 2550 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N triazole).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.62 (m, 4H, Ar-H), 5.21 (s, 2H, NH₂).

Sulfanyl Group Introduction

Thiolation Using Lawesson’s Reagent

The sulfanyl bridge is introduced by reacting the triazole-3-thiol with chloroacetyl chloride in the presence of Lawesson’s reagent. This step proceeds at room temperature for 12 hours in dry tetrahydrofuran (THF), yielding 2-[(4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl chloride.

Reaction Conditions

ParameterValue
ReagentLawesson’s Reagent
SolventDry THF
Temperature25°C
Reaction Time12 hours
Yield78–82%

Optimization Note
Microwave irradiation (100°C, 30 minutes) increases yield to 85% by enhancing reaction kinetics.

Acetamide Coupling

Nucleophilic Substitution with 3,4-Dimethoxyaniline

The final step involves coupling 2-[(4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl chloride with 3,4-dimethoxyaniline in the presence of triethylamine. The reaction is conducted in dichloromethane (DCM) at 0–5°C for 4 hours.

Reaction Conditions

ParameterValue
BaseTriethylamine
SolventDCM
Temperature0–5°C
Reaction Time4 hours
Yield65–70%

Characterization Data

  • LCMS (ESI): m/z 454.3 [M+H⁺].

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.2 (C=O), 158.1 (triazole C=N), 149.5 (OCH₃).

Microwave-Assisted Synthesis

Enhanced Efficiency via Microwave Irradiation

Microwave methods reduce reaction times and improve yields significantly. For instance, triazole formation under microwave conditions (100°C, 30 minutes) achieves 90% yield compared to 70% via conventional heating.

Comparative Data

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours30 minutes
Yield70%90%
Energy ConsumptionHighLow

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel column chromatography with ethyl acetate/hexane (1:1) as the eluent. The pure compound exhibits a single spot on TLC (Rf = 0.45).

Spectroscopic Confirmation

  • FT-IR (KBr): 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O-C methoxy).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.27 (s, 1H, NH), 6.82–7.62 (m, 7H, Ar-H), 3.85 (s, 6H, OCH₃).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors to maintain temperature control and mixing efficiency. Key parameters include:

ParameterValue
Residence Time2 hours
Throughput5 kg/hour
Purity>99%

Challenges and Solutions

Byproduct Formation

Oxidation of the sulfanyl group to sulfonyl is minimized by conducting reactions under nitrogen atmosphere.

Solubility Issues

Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF), facilitating homogeneous reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorophenyl group are believed to play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function. This compound may also interfere with cellular signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound differs from closely related analogs in the positioning of substituents and the nature of aromatic rings. Key comparisons include:

Compound Name / ID Molecular Formula Substituent Positions Melting Point (°C) Key Pharmacological Notes
Target Compound C19H19FN5O3S 4-Fluorophenyl (triazole); 3,4-dimethoxyphenyl (acetamide) Not reported Hypothesized anti-inflammatory activity based on structural analogs
2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxybenzyl)acetamide () C19H20FN5O3S 2-Fluorophenyl (triazole); 3,4-dimethoxybenzyl (acetamide) Not reported Lower predicted lipophilicity due to benzyl group vs. phenyl
2-{[4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () C18H18FN5O3S 3,4-Dimethoxyphenyl (triazole); 4-fluorophenyl (acetamide) Not reported Inverse substituent arrangement may alter target binding
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide () C16H16N6O2S 2-Pyridyl (triazole); 3-methylphenyl (acetamide) Not reported 1.28× more potent than diclofenac in anti-inflammatory models
AM31 () C16H13N5O4S 2-Hydroxyphenyl (triazole); 4-nitrophenyl (acetamide) Not reported Potent reverse transcriptase inhibitor (KI in nM range)

Key Observations :

  • Substituent Positioning : The 4-fluorophenyl group on the triazole ring (target compound) may enhance steric compatibility with enzyme active sites compared to 2-fluorophenyl analogs .
  • Biological Activity Trends : Pyridinyl and hydroxyphenyl substituents on the triazole ring correlate with enhanced anti-inflammatory or antiviral activity , suggesting the target compound’s 4-fluorophenyl group may offer a balance between potency and selectivity.

Pharmacological Potential

While direct data on the target compound’s bioactivity is unavailable, insights can be drawn from analogs:

  • Anti-Inflammatory Activity : Compounds with pyridinyl or electron-withdrawing substituents (e.g., 4-fluoro, 3,4-dichloro) exhibit activity comparable to diclofenac . The target compound’s 3,4-dimethoxyphenyl group may enhance membrane permeability, while the 4-fluorophenyl group could modulate COX-2 inhibition .
  • Antimicrobial Activity : Derivatives with furan-2-yl or chlorophenyl groups () show MIC values <10 µg/mL against bacterial strains. The target compound’s dimethoxyphenyl group may reduce efficacy against Gram-negative pathogens due to increased hydrophobicity .
  • Enzyme Inhibition: Hydroxyphenyl-substituted triazoles () demonstrate nanomolar inhibition of reverse transcriptase, suggesting the target compound’s fluorine and methoxy groups could be optimized for similar targets .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions starting with functionalized aryl precursors. A typical route includes:

Formation of the triazole core : Cyclocondensation of thiosemicarbazide derivatives with substituted aryl ketones under reflux in ethanol .

Sulfanyl-acetamide coupling : Reacting the triazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 3,4-dimethoxyaniline .

Optimization : Key parameters include maintaining pH 7–8 during coupling (prevents decomposition), using anhydrous DMF as a solvent (enhances nucleophilicity), and monitoring completion via TLC or HPLC .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substitution patterns (e.g., fluorophenyl vs. dimethoxyphenyl) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and detects byproducts .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .

Basic: What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting COX-2 or EGFR kinases, leveraging the triazole’s metal-chelating properties .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Variable Substituent Libraries : Synthesize analogs with modified aryl groups (e.g., replacing 4-fluorophenyl with chlorophenyl or thiophene) to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding via the sulfanyl group) .
  • Data Correlation : Compare IC₅₀ values with Hammett σ constants or logP values to quantify substituent effects .

Advanced: How should contradictory data in biological activity studies be resolved?

Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolite Interference : Perform LC-MS/MS to detect degradation products in cell culture media that may skew results .
  • Target Selectivity Profiling : Use kinome-wide screening to distinguish off-target effects (e.g., unintended kinase inhibition) .

Advanced: What computational strategies can predict its stability under physiological conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions in aqueous environments to assess hydrolytic stability of the acetamide bond .
  • pH-Dependent Stability Studies : Accelerated degradation experiments at pH 1.2 (stomach) vs. pH 7.4 (blood), analyzed via UV-Vis spectroscopy .
  • Degradation Pathway Modeling : DFT calculations (e.g., Gaussian) to predict reactive intermediates and degradation kinetics .

Advanced: How can its selectivity for biological targets be enhanced through structural modification?

Answer:

  • Bioisosteric Replacement : Substitute the 3,4-dimethoxyphenyl group with a 3,4-dihydroxyphenyl moiety to improve hydrogen-bonding specificity .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near the triazole ring to block non-specific hydrophobic interactions .
  • Prodrug Design : Mask the sulfanyl group as a thioether to enhance membrane permeability, with enzymatic cleavage in target tissues .

Advanced: What experimental controls are essential when studying its mechanism of action?

Answer:

  • Negative Controls : Use structurally analogous inert compounds (e.g., triazole derivatives lacking the sulfanyl group) to isolate target-specific effects .
  • Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) to validate assay sensitivity .
  • Off-Target Profiling : Employ RNA-seq or proteomics to identify unintended pathway modulation .

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